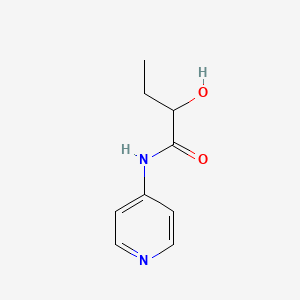

2-Hydroxy-N-(pyridin-4-yl)butanamide

Description

2-Hydroxy-N-(pyridin-4-yl)butanamide (C₉H₁₂N₂O₂; molecular weight: 180.21 g/mol) is a hydroxyamide derivative featuring a pyridine ring at the N-substituent position. It serves as a key intermediate in synthesizing pharmacologically relevant compounds, such as the impurity associated with famotidine (Famotidine Impurity 1, CAS# 1864897-67-5) . Its synthesis involves the reduction of 2-Oxo-N-(pyridin-4-yl)butanamide (C₉H₁₀N₂O₂, molecular weight: 178.19 g/mol), highlighting its role in medicinal chemistry workflows .

Properties

IUPAC Name |

2-hydroxy-N-pyridin-4-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-8(12)9(13)11-7-3-5-10-6-4-7/h3-6,8,12H,2H2,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVYEIKENQNJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(pyridin-4-yl)butanamide typically involves the reaction of 4-pyridinecarboxylic acid with 2-amino-1-butanol under specific conditions . The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This approach allows for better control over reaction parameters and improves the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(pyridin-4-yl)butanamide undergoes various chemical reactions, including:

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 2-oxo-N-(pyridin-4-yl)butanamide.

Reduction: Formation of 2-amino-N-(pyridin-4-yl)butanamide.

Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

2-Hydroxy-N-(pyridin-4-yl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding to enzymes and receptors . The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs vary in backbone (e.g., benzamide vs. butanamide), substituent groups (e.g., methoxy, sulfamoyl), and stereochemical complexity. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogs

Physical and Spectral Properties

- Melting Points : The pyridine derivatives in exhibit high melting points (268–287°C), likely due to strong intermolecular forces from halogen/nitro groups. In contrast, Rip-B melts at 96°C, reflecting weaker crystalline packing in benzamide analogs .

- Spectral Data: Rip-B: ¹H/¹³C-NMR confirmed methoxy and phenethyl groups (δH 3.8 ppm for OCH₃) . Target Compound: Not explicitly reported, but its precursor (2-Oxo-N-(pyridin-4-yl)butanamide) shows characteristic carbonyl signals in IR/NMR .

Biological Activity

2-Hydroxy-N-(pyridin-4-yl)butanamide, also known as a derivative of pyridine, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a hydroxyl group and a pyridine moiety, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents.

- Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Antiproliferative Activity

A study conducted on hydroxypyridones, including derivatives similar to this compound, revealed potent cytotoxic effects against non-small cell lung cancer (NSCLC) lines such as A549 and NCI-H522. These compounds were found to be cytostatic in A549 cells and cytotoxic in NCI-H522 cells, indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Hydroxypyridones

| Compound | Cell Line | Cytotoxicity (IC50 μM) |

|---|---|---|

| 3-Hydroxy-4-pyridone | A549 | >10 |

| 3-Hydroxy-4-thiopyridone | NCI-H522 | <5 |

| This compound | TBD | TBD |

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has been explored in various contexts. For instance, related compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. These findings suggest that similar mechanisms may be at play for this compound, warranting further investigation into its inhibitory effects on HDACs and other relevant enzymes .

Antioxidant Activity

The antioxidant properties of this compound are supported by studies demonstrating its ability to scavenge free radicals. Compounds with similar structures have exhibited significant DPPH radical scavenging activity, indicating that this compound may also contribute to reducing oxidative stress .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 96 |

| Compound X | 86 |

| This compound | TBD |

Case Studies

Several case studies have highlighted the biological relevance of pyridine derivatives. For instance, the antiproliferative effects observed in specific cancer cell lines underscore the need for further clinical evaluations of compounds like this compound. These studies often employ molecular docking and in vitro assays to elucidate the mechanisms of action at the cellular level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.